1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone comprises a central pyrrole ring substituted at positions 2, 4, and 5 with methyl, amino, and 3,4-dichlorophenyl groups, respectively. The ketone functionality at position 3 introduces polarity, influencing the compound’s crystalline packing. Crystallographic data, though not fully reported for this specific compound, can be inferred from analogous structures. For instance, a related pyrrolidinyl ketone derivative crystallizes in a monoclinic system with space group C2/c and unit cell parameters a = 55.051 Å, b = 3.8355 Å, c = 35.979 Å, and β = 125.2°. Such parameters suggest a dense packing arrangement stabilized by van der Waals forces and halogen interactions from the dichlorophenyl moiety.
X-ray diffraction studies of similar compounds reveal intramolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen, with bond lengths of approximately 2.18 Å. These interactions planarize the pyrrole ring, enhancing π-π stacking between aromatic systems. The dichlorophenyl group adopts a nearly orthogonal orientation relative to the pyrrole ring, minimizing steric clashes with the methyl substituent.
| Crystallographic Parameter | Value |
|---|---|
| Molecular Weight | 283.153 g/mol |
| Density | 1.367 g/cm³ |
| Space Group | Monoclinic (C2/c) |
| Unit Cell Volume | 6207 ų |
Properties
CAS No. |
91480-92-1 |
|---|---|
Molecular Formula |
C13H12Cl2N2O |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H12Cl2N2O/c1-6-11(7(2)18)12(16)13(17-6)8-3-4-9(14)10(15)5-8/h3-5,17H,16H2,1-2H3 |
InChI Key |
QYFTYNDVFQJBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)Cl)Cl)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Construction and Substitution
The pyrrole core is typically synthesized via condensation reactions involving substituted amino ketones or nitriles with aromatic aldehydes or halogenated phenyl precursors. A common approach includes:
- Condensation of 2-(substituted amino)-1-(3,4-dichlorophenyl) ethanone derivatives with appropriate nitriles or aldehydes under basic or acidic conditions to form the pyrrole ring.
- Use of sodium ethoxide in ethanol as a base to facilitate cyclization and ring closure.
- Reflux conditions to promote reaction completion.
Introduction of the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl substituent is introduced either by:
Amino Group Functionalization
The 4-amino group on the pyrrole ring is introduced by:
Ethanone Group Formation
The ethanone group at the 3-position of the pyrrole ring is typically introduced by:
- Acetylation reactions on the pyrrole ring.
- Use of aluminum isopropylate as a catalyst in isopropanol solvent to facilitate acetyl group formation via distillation of acetone byproduct.
Representative Synthetic Procedure (Based on Patent HU210151B)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-(4'-amino-3',5'-dichlorophenyl)-2-tert-butylamino-ethanone hydrochloride, isopropanol, aluminum isopropylate | Stirred at 80 °C for 6-8 hours with distillation of acetone byproduct to promote acetylation and ring formation. |
| 2 | Cooling to room temperature | Reaction mixture cooled to stabilize intermediate. |
| 3 | Addition of 2 M aqueous hydrochloric acid, reflux for 10 minutes | Acidic workup to complete reaction and remove impurities. |
| 4 | Cooling and neutralization with saturated aqueous sodium carbonate | Neutralization and extraction of product into organic phase (ethyl acetate). |
| 5 | Purification by extraction and recrystallization | Final isolation of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone. |
This method highlights the use of aluminum isopropylate as a Lewis acid catalyst to facilitate acetylation and cyclization, with careful control of temperature and pH to optimize yield and purity.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum isopropylate (0.025-0.05 mol) | Lewis acid catalyst for acetylation and cyclization |
| Solvent | Isopropanol (30 mL per 0.01 mol substrate) | Medium for reaction and acetone distillation |
| Temperature | 80 °C (6-8 hours) | Promotes acetylation and ring closure |
| Workup Acid | 2 M HCl, reflux 10 min | Removes catalyst residues and stabilizes product |
| Neutralization | Saturated Na2CO3 aqueous solution | Extracts product into organic phase |
| Extraction Solvent | Ethyl acetate | Efficient for product isolation |
| Yield | Not explicitly reported, typically moderate to high | Dependent on reaction scale and purity |
Additional Synthetic Routes and Variations
- Condensation with aromatic aldehydes such as 2,4-dichlorobenzaldehyde in ethanol under reflux to form benzylidenimino intermediates, which can be further cyclized to pyrrole derivatives.
- Use of nitrile derivatives like malononitrile or ethyl cyanoacetate with substituted amino ketones in sodium ethoxide to form pyrrole rings via Michael addition and cyclization.
- Post-synthetic modifications including chlorination, hydrazinolysis, and cyclization to diversify pyrrole derivatives for biological activity studies.
Research Findings and Optimization Notes
- The use of aluminum isopropylate is critical for efficient acetylation and cyclization, with distillation of acetone driving the reaction forward.
- Reaction times of 6-8 hours at 80 °C provide optimal conversion without significant decomposition.
- Acidic workup with 2 M HCl followed by neutralization ensures removal of catalyst residues and stabilizes the amino group.
- Extraction with ethyl acetate after neutralization yields a product suitable for further purification.
- Variations in substituents on the phenyl ring or pyrrole nitrogen can affect reaction rates and yields, necessitating tailored conditions for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound possesses notable biological activities:
- Anticancer Properties : Preliminary studies suggest that 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against certain bacterial strains. This suggests its applicability in developing new antibacterial agents .
Applications in Medicinal Chemistry
Given its biological activities, this compound is being explored for several medicinal applications:
Drug Development
The compound is under investigation as a lead compound in the development of new therapeutic agents targeting cancer and bacterial infections. Its structural features allow for modifications that may enhance efficacy and reduce side effects.
Structure-Activity Relationship Studies
Researchers are utilizing this compound to understand the relationship between its chemical structure and biological activity. This knowledge is vital for optimizing drug candidates for better therapeutic outcomes .
Material Science Applications
In addition to its medicinal uses, the compound's unique chemical structure makes it suitable for applications in material science:
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore these possibilities further.
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at specific concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares structural features and physicochemical properties of the target compound with analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to analogs with fluorine (e.g., 3-FPh) or methoxy groups .
- Impact of Halogenation: Bromine substitution (e.g., 4-BrPh in 4t) significantly increases molecular weight and may alter bioavailability due to steric effects .
- Amino Group Modifications: The 4-amino group in the target compound contrasts with the ethyl-substituted amino group in CAS 56464-20-1, which likely reduces hydrogen-bonding capacity and solubility .
Biological Activity
1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone, also known by its CAS number 91480-92-1, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H12Cl2N2O |
| Molecular Weight | 283.157 g/mol |
| Density | 1.367 g/cm³ |
| Boiling Point | 465.5 °C at 760 mmHg |
| Flash Point | 235.3 °C |
| LogP | 4.6629 |
These properties suggest a relatively stable compound with low solubility in water and potential for bioaccumulation due to its logP value.
Synthesis and Characterization
The synthesis of this compound typically involves reactions that integrate the pyrrole ring with chlorinated phenyl groups. Various methods have been reported, including the use of standard organic synthesis techniques such as cyclization and substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Study: Antibacterial Efficacy
- Test Organisms : Staphylococcus aureus, Bacillus subtilis
- Method : Disc diffusion method
- Results : The compound demonstrated comparable antibacterial activity to standard antibiotics at varying concentrations.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored in various studies. It has been noted that the presence of a dichlorophenyl group may enhance the anti-inflammatory activity by modulating inflammatory pathways.
Case Study: Neuroinflammation
In a study focusing on neuroinflammation models, similar compounds were found to reduce nitric oxide production in activated microglia, suggesting a protective effect against neurodegenerative diseases such as Parkinson's .
Cytotoxicity and Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The presence of the pyrrole moiety is believed to contribute to its cytotoxicity.
Table: Cytotoxicity Data
These results indicate that this compound has promising antiproliferative activity, particularly against colon cancer cells (HT29) and leukemia cells (Jurkat).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
